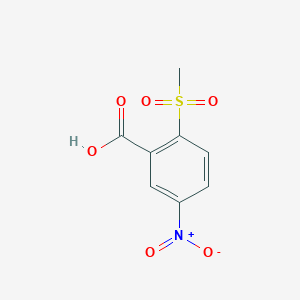

2-(Methylsulfonyl)-5-nitrobenzoic acid

Description

Significance of Substituted Benzoic Acids in Organic Synthesis and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. newworldencyclopedia.orgresearchgate.net The presence of the carboxylic acid group and the aromatic ring allows for a wide range of chemical transformations. annexechem.com The aromatic ring can undergo electrophilic substitution reactions, enabling the introduction of various functional groups, while the carboxylic acid group can be converted into esters, amides, and other functionalities. annexechem.com

This versatility makes substituted benzoic acids indispensable in many industries. They serve as precursors for the synthesis of dyes, fragrances, polymers, and resins. newworldencyclopedia.organnexechem.com In medicinal chemistry, the benzoic acid scaffold is present in numerous therapeutic agents. researchgate.net Researchers have explored its derivatives for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemicalbook.comontosight.aipreprints.org For instance, benzoic acid derivatives have been synthesized and investigated as potential inhibitors of influenza neuraminidase. researchgate.net Furthermore, they are crucial intermediates in the production of well-known drugs like procaine (B135) and folic acid. guidechem.com

Research Context of Nitro- and Sulfonyl-Substituted Aromatic Carboxylic Acids

The introduction of nitro (-NO₂) and sulfonyl (-SO₂R) groups onto an aromatic carboxylic acid framework significantly alters the molecule's electronic properties and reactivity. Both are strong electron-withdrawing groups, which increases the acidity of the carboxylic acid compared to benzoic acid itself. guidechem.com

Nitrobenzoic acids are a well-studied class of compounds, typically synthesized through the nitration of benzoic acid. ontosight.aimasterorganicchemistry.com They are valuable intermediates, with their biological and pharmacological significance being a subject of ongoing research. ontosight.ai Studies have shown that nitrobenzoic acid derivatives possess potential antimicrobial, anti-inflammatory, and anticancer effects. chemicalbook.comontosight.ai They can also act as precursors for synthesizing more complex molecules with therapeutic potential. chemicalbook.com

Similarly, the methylsulfonyl group (CH₃SO₂-), also known as the mesyl group, is an important motif in medicinal chemistry. wikipedia.orgnamiki-s.co.jp Incorporating this group can improve a molecule's drug-like properties, such as increasing solubility and slowing down metabolic processes. namiki-s.co.jp The methanesulfonyl moiety is found in a variety of medications, particularly as part of a sulfonamide group in cardiac drugs. wikipedia.org In organic synthesis, the sulfonyl group is recognized for its stability and is often used as a protecting group for amines and phenols. ontosight.aichem-station.com The sulfonyl group can be introduced onto an aromatic ring through sulfonation and can be subsequently removed, making it useful as a reversible blocking group to direct other substituents to specific positions. masterorganicchemistry.com

Overview of Academic Research on 2-(Methylsulfonyl)-5-nitrobenzoic acid and Related Isomers

The specific substitution pattern of nitro and methylsulfonyl groups on the benzoic acid ring leads to various structural isomers, each with distinct properties and synthetic pathways. While the user's query focuses on this compound, a comprehensive review of scientific literature reveals that its isomer, 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA), is the more extensively documented compound. prepchem.comchemicalbook.comquickcompany.innih.govgoogle.com

Research on 2-nitro-4-(methylsulfonyl)benzoic acid is predominantly driven by its critical role as a key intermediate in the synthesis of mesotrione (B120641), a selective triketone herbicide used in agriculture. quickcompany.in Consequently, numerous patents and publications describe methods for its preparation, aiming for high yield and purity. quickcompany.ingoogle.com Common synthetic routes involve the oxidation of 2-nitro-4-methylsulfonyltoluene using oxidizing agents like nitric acid in the presence of a catalyst. chemicalbook.comgoogle.com Another documented method starts with 2-nitro-4-(chlorosulfonyl)benzoyl chloride. prepchem.com

Interactive Data Table: Physicochemical Properties of 2-Nitro-4-(methylsulfonyl)benzoic acid

| Property | Value | Source |

| CAS Number | 110964-79-9 | chemicalbook.comnih.gov |

| Molecular Formula | C₈H₇NO₆S | chemicalbook.comnih.gov |

| Molecular Weight | 245.21 g/mol | chemicalbook.comnih.gov |

| Appearance | Pale Yellow Solid | prepchem.comchemicalbook.com |

| Melting Point | 211-212 °C | chemicalbook.com |

| IUPAC Name | 4-(methylsulfonyl)-2-nitrobenzoic acid | nih.gov |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N+[O-] | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOOIPYEUIHVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549014-66-5 | |

| Record name | 2-(methylsulfonyl)-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Nitro Methylsulfonyl Benzoic Acids

General Approaches to Benzoic Acid Functionalization

The functionalization of benzoic acid and its derivatives is a cornerstone of organic synthesis, providing pathways to a wide array of valuable compounds. Traditional methods often rely on electrophilic aromatic substitution, where the carboxylic acid group acts as a meta-directing deactivator, which can necessitate harsh reaction conditions. researchgate.net Modern approaches have expanded the toolkit for benzoic acid functionalization considerably.

Transition-metal-catalyzed C–H bond functionalization has emerged as a powerful tool for the direct and selective modification of benzoic acids. researchgate.netnih.govscispace.comnih.gov These methods can enable functionalization at the ortho, meta, and para positions, often with high regioselectivity. nih.govscispace.com For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C–H bonds allows for the coupling of benzoic acids with various organic molecules to form cyclic products. nih.gov Similarly, palladium(II)-catalyzed meta-C–H olefination of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, with molecular oxygen as the terminal oxidant. scispace.comnih.gov These advanced techniques offer more step-economical and versatile routes to substituted benzoic acids compared to classical methods. researchgate.netscispace.com

Synthesis of 2-(Methylsulfonyl)-5-nitrobenzoic acid and Positional Isomers

The synthesis of this compound and its positional isomers can be accomplished through several distinct routes, each with its own set of advantages and challenges. These methods primarily involve the oxidation of precursor molecules, multi-step pathways from substituted aromatic compounds, and the strategic introduction of the nitro and sulfonyl groups.

Oxidation-based routes are a common strategy for the synthesis of nitro-methylsulfonyl benzoic acids. These methods typically involve the oxidation of a methyl group on the benzene (B151609) ring to a carboxylic acid. One prominent example is the synthesis of 2-nitro-4-methylsulfonylbenzoic acid from 2-nitro-4-methylsulfonyltoluene. asianpubs.orgresearchgate.netgoogle.compatsnap.com This transformation can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a CuO/Al2O3 catalyst, or nitric acid with a transition metal oxide catalyst like vanadium pentoxide (V2O5). asianpubs.orggoogle.compatsnap.com The reaction conditions, such as temperature and the presence of a catalyst, are crucial for achieving high yields and minimizing side reactions. asianpubs.orggoogle.com

Another oxidation-based approach involves the oxidation of a sulfur-containing functional group. For instance, 5-thio-2-nitrobenzoic acid can be oxidized by various agents, including peroxynitrite anion, hydrogen peroxide, and hypochlorous acid, to form higher oxidation states of sulfur, such as the corresponding sulfonic acid. nih.govresearchgate.net This principle can be extended to the synthesis of methylsulfonyl derivatives from their methylthio precursors.

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound from simpler, readily available precursors. A documented pathway for a positional isomer, 2-nitro-4-methylsulfonylbenzoic acid, begins with 1-chloro-4-methyl sulfonyl benzene. quickcompany.in This starting material undergoes nitration to introduce the nitro group, followed by a reaction with methyl cyanoacetate. quickcompany.in The resulting intermediate is then oxidized to yield the final benzoic acid product. quickcompany.in This multi-step approach allows for the sequential introduction of functional groups, providing control over the final substitution pattern.

Another synthetic strategy starts from p-toluenesulfonyl chloride, which is methylated, halogenated, nitrated, and finally oxidized to produce 2-nitro-4-methylsulfonylbenzoic acid. google.com Similarly, multi-step sequences involving the nitration of benzoic acid followed by other functional group interconversions are common. scribd.comtruman.edutruman.edu For example, benzoic acid can be nitrated to m-nitrobenzoic acid, which can then be further functionalized. scribd.comtruman.edutruman.edu

The introduction of nitro and sulfonyl groups onto the benzene ring is a critical aspect of synthesizing the target compound. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. truman.edugoogle.com The conditions of the nitration reaction, particularly the temperature, must be carefully controlled to achieve the desired regioselectivity and avoid the formation of unwanted isomers. truman.edu For example, the nitration of methyl p-tolyl sulfone is a key step in a synthetic route to 2-nitro-4-methylsulfonylbenzoic acid. google.com

The sulfonyl group can be introduced through various methods. One approach involves the oxidation of a thioether, as mentioned previously. Another method is sulfinylation followed by oxidation. For instance, 2-nitro-4-(chlorosulfonyl)benzoyl chloride can be reacted with sodium sulfite (B76179) to form a sulfinyl intermediate, which is then further reacted and oxidized to yield 2-nitro-4-(methylsulfonyl)benzoic acid. prepchem.com

Optimization of Synthetic Processes and Reaction Parameters

The optimization of synthetic processes is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are often optimized include reactant molar ratio, reaction temperature, and the amount of catalyst used. asianpubs.orggoogle.compatsnap.com For the oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid, studies have shown that systematically varying these parameters can significantly improve the reaction outcome. asianpubs.orgresearchgate.net

For example, in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid using nitric acid and a vanadium pentoxide catalyst, the reaction temperature is controlled between 142-146 °C. google.com The dropwise addition of nitric acid over a prolonged period helps to control the reaction rate and temperature. google.com The molar ratio of reactants is another critical factor. In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, the molar ratio of the benzoic acid derivative to the sulfonating agent was optimized to achieve a high yield. semanticscholar.orgresearchgate.net The reaction time is also a key variable, with longer reaction times not always leading to a significant increase in yield and potentially promoting the formation of by-products. semanticscholar.orgresearchgate.net

Below is an interactive data table summarizing the optimization of various reaction parameters for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid.

| Parameter | Optimized Value | Yield (%) | Reference |

| Reactant Molar Ratio (Oxidant:Substrate) | Varies with oxidant | Up to 90.6 | patsnap.com |

| Temperature (°C) | 140-155 | 88.7 - 90.6 | patsnap.com |

| Catalyst Amount (V2O5) | 0.3 - 1 g per 10-30 g substrate | 88.7 - 90.6 | patsnap.com |

| Reaction Time (h) | 5-10 | 88.7 - 90.6 | google.compatsnap.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of nitro-methylsulfonyl benzoic acids aims to reduce the environmental impact of these chemical processes. nih.gov Key areas of focus include the reduction of waste, the use of less hazardous oxidants, and the development of more energy-efficient and atom-economical reactions. asianpubs.orggoogle.compatsnap.comnih.gov

In the oxidation of 2-nitro-4-methylsulfonyltoluene, efforts have been made to move away from stoichiometric heavy-metal oxidants, which generate significant waste. The use of catalytic systems with oxidants like hydrogen peroxide or oxygen is a greener alternative. asianpubs.orggoogle.compatsnap.com One process highlights the use of hydrogen peroxide with a CuO/Al2O3 catalyst, which greatly reduces the amount of sulfuric acid and hydrogen peroxide needed. asianpubs.org This method also allows for the recycling of unreacted starting material, further improving the sustainability of the process. asianpubs.orgresearchgate.net Another approach utilizes oxygen in the presence of a transition metal oxide catalyst, which reduces the production of the three wastes (waste gas, wastewater, and industrial solid waste). google.compatsnap.com

Chemical Reactivity and Derivatization of Nitro Methylsulfonyl Benzoic Acids

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of 2-(methylsulfonyl)-5-nitrobenzoic acid is significantly deactivated due to the presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) and one moderately deactivating group (carboxylic acid).

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally disfavored on such an electron-deficient ring. The rate of reaction is significantly slower compared to benzene (B151609). The directing effects of the existing substituents must be considered. The nitro, methylsulfonyl, and carboxylic acid groups are all meta-directors. Considering the positions on the ring:

The position ortho to the methylsulfonyl group (and meta to the nitro group) is sterically hindered and electronically deactivated.

The position meta to both the methylsulfonyl and nitro groups is the most likely site for any potential electrophilic attack, although harsh reaction conditions would be required.

Aromatic rings typically undergo nitration when treated with a combination of nitric acid (HNO3) and sulfuric acid (H2SO4), which forms the highly reactive nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Similarly, sulfonation occurs with sulfur trioxide (SO3) in the presence of sulfuric acid. masterorganicchemistry.com For a heavily deactivated ring like that in this compound, these reactions would proceed slowly, if at all.

Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the nitro and methylsulfonyl groups activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov These groups stabilize the negative charge of the intermediate Meisenheimer complex, which forms when a nucleophile attacks the ring. The best leaving groups for SNAr reactions are typically halides, but under forcing conditions, a nitro group can also be displaced, particularly when it is positioned ortho or para to another strong electron-withdrawing group. In this compound, the nitro group is meta to the methylsulfonyl group, making its displacement less favorable. However, if a good leaving group were present at a position ortho or para to one of the deactivating groups, it would be highly susceptible to substitution by nucleophiles like alkoxides, amines, or thiolates.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations. noaa.gov Its reactions are central to the derivatization of this compound.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.

Amide Formation: Similarly, amides can be formed by reacting the carboxylic acid with an amine, typically using a coupling agent (like dicyclohexylcarbodiimide, DCC) to facilitate the reaction, or via the acyl chloride intermediate. google.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). However, this reagent would also reduce the nitro group. Milder reducing agents, like borane (BH3), can selectively reduce the carboxylic acid in the presence of a nitro group.

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can be achieved under specific conditions, often involving metal catalysts. nih.gov This would remove the -COOH group, yielding 1-methylsulfonyl-4-nitrobenzene.

Chemical Modifications of Nitro and Methylsulfonyl Groups

The nitro and methylsulfonyl groups also offer pathways for further molecular elaboration.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2) under various conditions. Catalytic hydrogenation (using H2 over a metal catalyst like Pd, Pt, or Ni) is a common method. Chemical reduction using metals in acidic solution (e.g., Fe, Sn, or Zn in HCl) is also effective. This transformation converts this compound into 5-amino-2-(methylsulfonyl)benzoic acid, a key intermediate for synthesizing dyes and other biologically active molecules. The resulting amino group can then undergo a host of reactions, such as diazotization or acylation. A related process is used to prepare 2-methyl-5-aminobenzenesulfonamide from 2-methyl-5-nitrobenzenesulfonyl chloride via a hydrogenation reaction. google.com

Modification of the Methylsulfonyl Group: The methylsulfonyl group is chemically robust and generally resistant to modification. Its primary role is often as a strong, non-reactive electron-withdrawing group and a hydrogen bond acceptor. It does not typically undergo transformations under common synthetic conditions.

Synthesis of Advanced Molecular Structures from Related Precursors

Hydrazones are a class of compounds characterized by a C=N-N linkage and are known for their diverse biological activities. nih.gov They are typically synthesized through the condensation of a hydrazide with an aldehyde or ketone. minarjournal.comresearchgate.netresearchgate.net To synthesize a hydrazone derivative from this compound, a two-step process is required:

Formation of the Hydrazide: The carboxylic acid is first converted into its corresponding acid hydrazide. This is usually achieved by reacting an ester derivative (e.g., methyl 2-(methylsulfonyl)-5-nitrobenzoate) with hydrazine hydrate (N2H4·H2O). researchgate.netresearchgate.net

Condensation with an Aldehyde or Ketone: The resulting 2-(methylsulfonyl)-5-nitrobenzoyl hydrazide is then reacted with a selected aldehyde or ketone, often in a protic solvent like ethanol and sometimes with a catalytic amount of acid, to yield the final hydrazone derivative. nih.govmdpi.com

| Step | Reactants | Product |

| 1 | Methyl 2-(methylsulfonyl)-5-nitrobenzoate, Hydrazine Hydrate | 2-(Methylsulfonyl)-5-nitrobenzoyl hydrazide |

| 2 | 2-(Methylsulfonyl)-5-nitrobenzoyl hydrazide, Aromatic Aldehyde | N'-[(aryl)methylidene]-2-(methylsulfonyl)-5-nitrobenzohydrazide |

The formation of amides and esters represents one of the most direct and common derivatizations of the carboxylic acid functionality. google.comnih.gov

Ester Synthesis: Esters are formed by reacting this compound with an alcohol under acidic conditions. A more efficient method involves converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl2), followed by the addition of the desired alcohol.

Reaction: 2-(methylsulfonyl)-5-nitrobenzoyl chloride + R-OH → Alkyl 2-(methylsulfonyl)-5-nitrobenzoate + HCl

Amide Synthesis: Amides, including benzamides and anilides (amides derived from aniline), are synthesized by reacting the carboxylic acid or its activated form with an amine. The use of the acyl chloride is highly effective. google.com Reacting 2-(methylsulfonyl)-5-nitrobenzoyl chloride with ammonia, a primary amine, or a secondary amine yields the corresponding primary, secondary, or tertiary amide.

Reaction with Aniline (for Anilide): 2-(methylsulfonyl)-5-nitrobenzoyl chloride + C6H5NH2 → N-phenyl-2-(methylsulfonyl)-5-nitrobenzamide + HCl

| Derivative | Reagent | Functional Group Formed |

| Ester | Alcohol (R-OH) | -COOR |

| Primary Amide | Ammonia (NH3) | -CONH2 |

| Secondary Amide (Benzamide) | Primary Amine (R-NH2) | -CONHR |

| Secondary Amide (Anilide) | Aniline (C6H5NH2) | -CONHC6H5 |

While this compound itself is not a direct precursor for sulfonamides, related structures are pivotal in their synthesis. Sulfonamides are typically prepared from sulfonyl chlorides. nih.govekb.eg For instance, a related precursor, 2-methyl-5-nitrobenzenesulfonyl chloride, can be reacted with ammonia or a primary/secondary amine to yield the corresponding sulfonamide. google.com

Recent advances in photoredox catalysis have enabled the direct conversion of carboxylic acids to sulfonamides. rsc.org This modern synthetic route, known as decarboxylative amidosulfonation, offers a one-step pathway. In this process, a photocatalyst, in the presence of light, facilitates the conversion of the carboxylic acid into a sulfinic acid intermediate, which is then coupled with a nitrogen source using a copper catalyst to form the sulfonamide. This method could potentially be applied to this compound to directly synthesize novel sulfonamide structures, bypassing the need for traditional multi-step sequences. rsc.org

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Quinazolinones, Benzoxazinones)

The chemical reactivity of this compound allows for its derivatization into various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The formation of fused heterocyclic systems such as quinazolinones and benzoxazinones from this substrate typically requires a multi-step synthetic approach, primarily involving the transformation of the nitro group into a reactive amino functionality.

The direct cyclization of this compound is generally not feasible for the synthesis of quinazolinones and benzoxazinones. The key precursor for these ring systems is typically a 2-aminobenzoic acid derivative, also known as anthranilic acid. Therefore, the synthetic strategy commences with the reduction of the nitro group at the 5-position to an amino group, yielding 2-amino-5-(methylsulfonyl)benzoic acid. This intermediate possesses the necessary ortho-amino and carboxylic acid functionalities to undergo subsequent cyclization reactions.

Synthesis of 6-(Methylsulfonyl)quinazolin-4(3H)-one

The synthesis of quinazolinone derivatives from 2-amino-5-(methylsulfonyl)benzoic acid can be achieved through various established methods. One common approach involves a condensation reaction with a suitable one-carbon source, such as formamide or formic acid.

For instance, heating 2-amino-5-(methylsulfonyl)benzoic acid with an excess of formamide leads to the formation of 6-(methylsulfonyl)quinazolin-4(3H)-one. This reaction proceeds through an initial formation of the N-formyl derivative, which then undergoes intramolecular cyclization with the elimination of a water molecule to afford the quinazolinone ring system.

A similar transformation can be accomplished using formic acid, often in the presence of a dehydrating agent or under high-temperature conditions to drive the cyclization. The resulting 6-(methylsulfonyl)quinazolin-4(3H)-one can be further functionalized at various positions to generate a library of derivatives with potential biological activities.

Detailed research has demonstrated the synthesis of related 6-substituted quinazolin-4(3H)-ones. For example, 6-nitro-3(H)-quinazolin-4-one has been synthesized and subsequently reduced to 6-amino-3(H)-quinazolin-4-one using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) nuu.uz. This amino derivative can then be further modified. While this example starts from a different precursor, the underlying principle of utilizing a 2-amino-substituted benzoic acid derivative for quinazolinone formation is directly applicable.

Synthesis of 6-(Methylsulfonyl)-2H-benzo[b] google.comoxazin-3(4H)-one

The synthesis of benzoxazinone derivatives from 2-amino-5-(methylsulfonyl)benzoic acid requires the introduction of a two-carbon unit that will form the oxazinone ring. A common method involves the reaction of the 2-aminobenzoic acid derivative with a suitable α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide.

The reaction typically proceeds in two steps. First, the amino group of 2-amino-5-(methylsulfonyl)benzoic acid reacts with the α-haloacetyl halide to form an N-(α-haloacetyl) derivative. This intermediate, upon treatment with a base, undergoes an intramolecular nucleophilic substitution, where the carboxylate anion displaces the halide to form the six-membered benzoxazinone ring.

The selection of the base and reaction conditions is crucial for efficient cyclization and to minimize the formation of side products. Common bases used for this purpose include sodium bicarbonate, potassium carbonate, or organic bases like triethylamine. The reaction is often carried out in a suitable organic solvent.

The following table summarizes the general synthetic pathways for the formation of these heterocyclic compounds from this compound.

| Starting Material | Intermediate | Target Heterocycle | Key Reagents for Cyclization |

| This compound | 2-Amino-5-(methylsulfonyl)benzoic acid | 6-(Methylsulfonyl)quinazolin-4(3H)-one | Formamide or Formic Acid |

| This compound | 2-Amino-5-(methylsulfonyl)benzoic acid | 6-(Methylsulfonyl)-2H-benzo[b] google.comoxazin-3(4H)-one | α-Haloacetyl halide (e.g., Chloroacetyl chloride), followed by a base |

The research into the synthesis of such sulfonyl-substituted heterocyclic compounds is driven by the diverse pharmacological activities exhibited by quinazolinone and benzoxazinone cores. The methylsulfonyl group can significantly influence the physicochemical properties and biological activity of the resulting molecules.

Mechanistic and Structure Activity Relationship Sar Studies

Elucidation of Reaction Mechanisms in Derivatization and Transformation Processes

The derivatization of 2-(methylsulfonyl)-5-nitrobenzoic acid primarily involves reactions of its carboxylic acid group. Common transformations include esterification and amidation, which proceed through well-established mechanistic pathways.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, or with a reagent like thionyl chloride followed by an alcohol, yields the corresponding ester. nih.gov For instance, the synthesis of Methyl 4-methylsulfonyl-2-nitrobenzoate, an isomer of the target compound's ester, is achieved by reacting 4-methylsulfonyl-2-nitrobenzoic acid with methanol (B129727) and thionyl chloride. nih.gov The mechanism for the reaction with thionyl chloride involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is followed by a nucleophilic acyl substitution reaction where the alcohol attacks the carbonyl carbon of the acyl chloride.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction is typically facilitated by activating the carboxylic acid, for example, by converting it into an acid chloride. libretexts.org The general mechanism for amide synthesis from an acid chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. libretexts.orgyoutube.com Alternatively, direct reaction with an amine under heating is possible, though less efficient. libretexts.org The hydrolysis of amides back to the carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic for the nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com This is followed by proton transfer and elimination of the amine as a leaving group. masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond leads to the expulsion of an amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org

The electron-withdrawing nature of both the methylsulfonyl and nitro groups influences these reactions. These groups increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Influence of Substituent Position and Nature on Chemical Reactivity and Biological Activity of Analogues

Chemical Reactivity: The electron-withdrawing properties of the nitro and methylsulfonyl groups deactivate the aromatic ring towards electrophilic aromatic substitution. ontosight.ai Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The presence of these substituents also increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Biological Activity: The biological activities of benzoic acid derivatives are diverse and include antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net The specific nature and position of substituents are crucial for determining the type and potency of these activities. For instance, in a series of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, the introduction of an electron-withdrawing group like a nitro group on the aromatic rings was suggested to increase antibacterial potency. mdpi.com

Structure-activity relationship (SAR) studies on various biologically active compounds reveal the importance of substituent placement. For example, in a study of chalcones, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity. mdpi.com Similarly, for a series of TRPV1 antagonists, the substitution pattern on the phenyl ring was critical for potent antagonism. nih.govnih.gov For analogues of this compound, modifications to the position of the methylsulfonyl and nitro groups, or the introduction of other substituents, would be expected to modulate their biological profiles.

The following interactive table illustrates hypothetical SAR trends for analogues, based on general principles observed in related compound classes.

| R1 (Position 2) | R2 (Position 5) | Predicted Biological Activity Trend | Rationale |

| -SO2CH3 | -NO2 | Baseline | Reference compound |

| -SO2CH3 | -NH2 | Potentially altered | Reduction of the nitro group can significantly change electronic properties and introduce a site for hydrogen bonding. |

| -H | -NO2 | Decreased | Removal of the sulfonyl group may reduce interactions with a biological target. |

| -SO2CH3 | -H | Altered | Removal of the nitro group would change the electronic distribution and steric profile. |

| -Cl | -NO2 | Potentially active | Introduction of a different electron-withdrawing group could maintain or alter activity. |

Computational Approaches to Understand Reactivity, Selectivity, and Conformational Preferences

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the reactivity, selectivity, and conformational preferences of molecules like this compound. mdpi.comresearchgate.netmdpi.com These studies provide insights into the electronic structure and how it governs chemical behavior.

Reactivity and Selectivity: DFT calculations can be used to determine global reactivity descriptors such as chemical potential, hardness, and electrophilicity index. researchgate.net For this compound, the strong electron-withdrawing nature of the nitro and methylsulfonyl groups would result in a high electrophilicity index, indicating a greater propensity to accept electrons. researchgate.net Molecular electrostatic potential (MESP) maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net The regions around the nitro and sulfonyl groups are expected to be highly electron-deficient.

The following table summarizes key computational parameters and their implications for this compound, based on studies of similar compounds.

| Computational Method | Parameter | Implication for this compound |

| DFT | HOMO-LUMO energy gap | A smaller gap suggests higher reactivity. The electron-withdrawing groups are expected to lower the LUMO energy, resulting in a smaller gap. |

| DFT | Molecular Electrostatic Potential (MESP) | Predicts sites for electrophilic and nucleophilic attack. The area around the carboxylic acid proton would be positive (electrophilic), while the oxygen atoms of the nitro and sulfonyl groups would be negative (nucleophilic). |

| DFT | Dihedral Angle Calculations | Determines the preferred 3D structure. The orientation of the -COOH, -SO2CH3, and -NO2 groups relative to the ring is crucial for receptor binding. |

| CoMFA | QSAR Modeling | Can be used to build models that predict the biological activity of analogues based on their 3D structure and electronic properties. nih.gov |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(methylsulfonyl)-5-nitrobenzoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous evidence of the compound's carbon framework and the arrangement of its hydrogen atoms.

¹H-NMR (Proton NMR) analysis identifies the distinct chemical environments of the hydrogen atoms. The spectrum for this compound is expected to show characteristic signals corresponding to the methyl group and the three aromatic protons. The methyl protons of the sulfonyl group (-SO₂CH₃) would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the sulfonyl group. The aromatic protons would present as a more complex set of signals, with their chemical shifts and splitting patterns dictated by their positions relative to the electron-withdrawing nitro, sulfonyl, and carboxylic acid groups.

¹³C-NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. The spectrum would display eight distinct signals, one for the methyl carbon and seven for the carbons of the benzoic acid ring system (six aromatic and one carboxylic acid carbon). The chemical shifts of the aromatic carbons are influenced by the attached functional groups, allowing for precise assignment of each carbon atom within the ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~3.4 | Singlet, 3H (methyl protons, -SO₂CH₃) |

| ¹H | ~8.0 - 8.8 | Multiplets, 3H (aromatic protons) |

| ¹H | >10 | Broad Singlet, 1H (carboxylic acid proton, -COOH) |

| ¹³C | ~45 | Methyl carbon (-SO₂CH₃) |

| ¹³C | ~125 - 150 | Aromatic carbons |

| ¹³C | >165 | Carboxylic acid carbon (-COOH) |

Mass Spectrometry (MS) Techniques for Compound Identification and Quantification

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high accuracy and aiding in its structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of this compound. It couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to confirm the molecular weight of the compound and to detect it in complex mixtures. The monoisotopic mass of this compound is approximately 244.9994 Da. uni.lu In typical LC-MS analyses, the compound can be observed as various adducts.

Tandem Mass Spectrometry (LC-MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, enabling highly selective and sensitive quantification.

| Adduct | Ion Type | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 246.00668 |

| [M+Na]⁺ | Positive | 267.98862 |

| [M+NH₄]⁺ | Positive | 263.03322 |

| [M-H]⁻ | Negative | 243.99212 |

| [M+HCOO]⁻ | Negative | 289.99760 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantitative analysis. Reversed-phase HPLC is the most common method employed for this type of polar aromatic compound.

In a typical application, the compound is separated on a C18 stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution buffered with an acid like formic acid or phosphoric acid. sielc.comsielc.com The use of formic acid is particularly common when the HPLC system is coupled to a mass spectrometer. sielc.comsielc.com Detection is typically achieved using a UV detector, as the nitroaromatic structure provides strong chromophores that absorb UV light effectively. By comparing the peak area of the sample to that of a known standard, the precise quantity of the compound can be determined.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and Water with Formic Acid |

| Detection | UV Spectrophotometry (e.g., at 254 nm) |

| Application | Purity assessment, quantitative analysis |

Other Spectroscopic Methods (e.g., IR, UV-Vis for functional group identification)

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the characteristic stretches of the sulfonyl (SO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrated benzene (B151609) ring, a strong chromophore, means that this compound is expected to absorb significantly in the UV region. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated π-electron system.

| Technique | Expected Feature | Functional Group Responsible |

|---|---|---|

| IR | ~3000 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |

| IR | ~1700 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| IR | ~1530 cm⁻¹ and ~1350 cm⁻¹ | NO₂ asymmetric and symmetric stretch |

| IR | ~1320 cm⁻¹ and ~1150 cm⁻¹ | SO₂ asymmetric and symmetric stretch |

| UV-Vis | λmax in the UV region | π → π* transitions in the nitroaromatic system |

Applications As Synthetic Intermediates in Specialized Chemical Fields

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery

The compound is a significant building block in medicinal chemistry, primarily due to its reactive functional groups that can be readily transformed to create a wide array of derivatives with potential therapeutic value.

2-(Methylsulfonyl)-5-nitrobenzoic acid and its analogs are considered valuable building blocks for the synthesis of bioactive molecules. nih.govmdpi.comfrontiersin.org The nitro and carboxylic acid groups can be chemically altered to introduce various functionalities, enabling the construction of libraries of compounds for screening in drug discovery programs. nih.gov For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to build more complex structures. Similarly, the carboxylic acid can be converted into esters, amides, or other functional groups to modulate the physicochemical properties and biological activity of the resulting molecules.

A prominent application of this benzoic acid derivative is in the burgeoning field of targeted protein degradation. It serves as a precursor for the synthesis of building blocks for Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.net The synthesis of certain E3 ligase ligands, which are crucial components of PROTACs, utilizes intermediates derived from this compound.

Table 1: Key Applications in Pharmaceutical Synthesis

| Application Area | Role of this compound | Resulting Molecules | Therapeutic Potential |

| Bioactive Molecules | Versatile chemical scaffold | Diverse libraries of small molecules | Varied, depending on the synthesized structures |

| Protein Degraders | Precursor for E3 ligase ligand synthesis | PROTACs and other protein degraders | Targeted therapy for cancer and other diseases |

Application in Agrochemical Development, Particularly Herbicides

In the agrochemical industry, this compound is a key intermediate in the production of certain herbicides.

This compound is intrinsically linked to the herbicide mesotrione (B120641). It is a known precursor in the chemical synthesis of mesotrione, a selective herbicide used to control broadleaf weeds in corn and other crops. quickcompany.inwikipedia.orggoogle.com The synthesis often involves the reaction of an activated form of the benzoic acid, such as its acid chloride, with 1,3-cyclohexanedione. wikipedia.orggoogle.com

Furthermore, the related compound, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), is a significant metabolite of mesotrione found in crops, soil, and water. epa.govnih.govwho.intepa.gov Analytical methods have been developed to detect residues of both mesotrione and MNBA in environmental samples. nih.gov The synthesis of MNBA itself can be achieved through the oxidation of 2-nitro-4-methylsulfonyltoluene. google.comasianpubs.org

Table 2: Role in Agrochemical Synthesis

| Agrochemical | Relationship to this compound | Chemical Class | Mode of Action |

| Mesotrione | Synthetic precursor | Triketone Herbicide | HPPD Inhibitor wikipedia.org |

| MNBA | Related compound and metabolite of Mesotrione | Benzoic acid derivative | N/A (Metabolite) |

Utilization in Peptide Synthesis and Bioconjugation (e.g., Protecting Groups and Linkers)

The chemical functionalities of this compound and its derivatives allow for their use in the complex processes of peptide synthesis and bioconjugation. researchgate.netmerckmillipore.com In solid-phase peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive amino acid side chains. The specific structure of this benzoic acid derivative can be adapted for such protective roles. Moreover, its bifunctional nature allows it to act as a linker, connecting different molecular entities, such as a peptide to a drug molecule or a fluorescent probe. mdpi.com

Development of Functional Materials and Sensors (e.g., Fluorimetric Sensors)

The application of this compound extends to materials science, where it can be used as a building block for functional materials. Its derivatives can be incorporated into polymers or other macromolecular structures to impart specific properties. One area of interest is the development of chemical sensors. For instance, derivatives of this compound can be designed to act as fluorimetric sensors. These sensors exhibit changes in their fluorescence properties upon binding to a specific analyte, allowing for sensitive and selective detection.

Theoretical and Computational Chemistry Investigations of 2 Methylsulfonyl 5 Nitrobenzoic Acid

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For 2-(Methylsulfonyl)-5-nitrobenzoic acid, theoretical investigations can elucidate its electronic properties, potential biological interactions, and conformational flexibility. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in peer-reviewed literature, the principles of established computational methods allow for a predictive exploration of its chemical nature.

Emerging Research Frontiers and Future Prospects

Development of Novel and Efficient Synthetic Methodologies for Benzoic Acid Derivatives

Traditional methods for synthesizing substituted benzoic acids often require harsh conditions or multi-step processes. Modern research focuses on developing more efficient and sustainable alternatives. A significant area of progress is the use of transition-metal catalysis for C-H bond activation and functionalization. researchgate.net Catalysts based on metals like ruthenium, iridium, and rhodium now enable the direct introduction of functional groups at specific positions on the benzoic acid ring, often with high selectivity and yields. acs.orgresearchgate.net These methods bypass the need for pre-functionalized starting materials, reducing step counts and waste. For instance, ruthenium-catalyzed ortho-C–H arylation allows for the direct coupling of benzoic acids with aryl sources, a reaction that is orthogonal to traditional cross-coupling chemistries. researchgate.net Such late-stage functionalization techniques are invaluable for rapidly creating libraries of complex benzoic acid derivatives for screening.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

Beyond synthesis, researchers are exploring novel ways to use the functional groups on benzoic acids as directing groups for catalysis. The carboxylic acid moiety can coordinate to a metal center, positioning the catalyst to act on a nearby C-H bond. This strategy has been successfully employed to achieve selective ortho-iodination and olefination of benzoic acids. acs.orgresearchgate.net Furthermore, the interplay between multiple substituents, such as the sulfone and nitro groups in the title compound, can lead to unique and unexplored reactivity. The development of new catalytic systems, including those that merge palladium catalysis with other reagents, opens pathways to complex molecular transformations and the creation of highly functionalized products under mild conditions. nih.gov

Advanced Computational Design and Prediction of New Compounds with Desired Properties

Computational chemistry has become an indispensable tool in modern molecular design. aablocks.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations allow researchers to predict the biological activity and physicochemical properties of new compounds before they are synthesized. nih.govgoogle.com This in silico approach dramatically reduces the time and cost associated with discovery by prioritizing the most promising candidates for synthesis and testing. chembuyersguide.com Generative artificial intelligence models are now capable of de novo design, creating entirely new molecular structures with desired properties by learning from vast datasets of known bioactive compounds. google.com These computational tools are essential for navigating the vast chemical space of possible benzoic acid derivatives to identify molecules with optimal characteristics for a specific application.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches for Materials and Bioactive Compound Discovery

High-Throughput Screening (HTS) allows researchers to rapidly test millions of chemical compounds for a specific biological or material property. bldpharm.com By using robotics, automated liquid handling, and sensitive detectors, HTS can quickly identify "hits" from large compound libraries. chemsrc.comnih.gov This technology is a cornerstone of modern drug discovery, where it is used to screen for compounds that modulate a particular biomolecular pathway. When combined with combinatorial chemistry—the systematic synthesis of large libraries of related compounds—HTS becomes a powerful engine for discovery. The integration of these approaches allows for the rapid generation and evaluation of diverse sets of benzoic acid derivatives, accelerating the identification of new drugs, materials, and other functional molecules. chem-space.comchemsrc.com

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 4h | 65–75 | |

| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM, 50°C, 6h | 70–80 |

Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via recrystallization (ethanol/water) .

Basic: Which analytical techniques are suitable for characterizing this compound?

Answer:

- HPLC : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% H₃PO₄ (70:30) at 1 mL/min. Retention time: ~8.2 min .

- TLC : Silica gel plates with ethyl acetate/hexane (1:3); Rf ≈ 0.45 under UV detection .

- FT-IR : Key peaks include S=O (1320–1350 cm⁻¹), NO₂ (1520 cm⁻¹), and COOH (1700 cm⁻¹) .

Basic: How can the crystal structure of this compound be determined?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD analysis using programs like ORTEP-3 for structural visualization .

- Hydrogen bonding analysis : The carboxylic acid group forms R₂²(8) dimers, while sulfonyl and nitro groups contribute to π-stacking interactions .

Advanced: How can researchers mitigate oxidative degradation during storage of nitrobenzoic acid derivatives?

Answer:

- Storage conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent aerial oxidation .

- Stabilizers : Add 0.1% w/v ascorbic acid to solutions to inhibit free radical formation .

Q. Table 2: Degradation Kinetics Under Different Conditions

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| Ambient light, air | 3–5 | Disulfide derivatives |

| Inert atmosphere | >30 | None detected |

Advanced: What advanced methods ensure purity and detect impurities in this compound?

Answer:

- HPLC-MS : Use electrospray ionization (ESI) in negative mode to detect sulfonic acid byproducts (e.g., m/z 228.1 for des-nitro impurities) .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) should show singlets for CH₃SO₂ (δ 3.2 ppm) and aromatic protons (δ 8.1–8.4 ppm). Impurities appear as extra peaks in δ 7.5–8.0 ppm .

Advanced: What pharmacological applications are explored for methylsulfonyl-nitrobenzoic acid derivatives?

Answer:

- Anti-inflammatory agents : Structural analogs (e.g., tesaglitazar) target PPAR receptors, with EC₅₀ values in the nanomolar range .

- Antimicrobial probes : Nitro groups enable redox-activated cytotoxicity against bacterial biofilms .

Q. Table 3: Bioactivity Data for Analogues

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tesaglitazar derivative | PPAR-γ | 0.12 | |

| 5-Nitrobenzoic acid | E. coli biofilm | 45.2 |

Advanced: How do intermolecular interactions influence the crystallinity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.